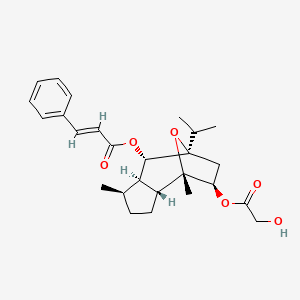

Englerin A

Description

This compound has been reported in Phyllanthus engleri with data available.

antineoplastic agent isolated from Phyllanthus engleri; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACOFEKSDCOVMV-RRYXBOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Englerin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englerin A, a guaiane sesquiterpene isolated from the East African plant Phyllanthus engleri, has garnered significant attention in the scientific community for its potent and selective cytotoxic activity against renal cancer cell lines. This technical guide provides an in-depth overview of the discovery, bioassay-guided isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, as well as the methodologies for assessing its biological activity. Furthermore, this document elucidates the current understanding of its mechanism of action, primarily involving the activation of transient receptor potential canonical (TRPC) 4 and 5 channels, leading to calcium influx and subsequent cell death. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.

Introduction

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural products have historically been a rich source of therapeutic leads. In 2009, a bioinformatic analysis of the National Cancer Institute's (NCI) 60-cell line screen identified an extract from the stem bark of Phyllanthus engleri as exhibiting remarkable and selective growth inhibition of renal cancer cell lines. This finding prompted a bioassay-guided fractionation effort that led to the isolation of two novel guaiane sesquiterpenes: this compound and englerin B. This compound, in particular, demonstrated impressive potency, with GI₅₀ values in the nanomolar range against a majority of the renal cancer cell lines tested.

Phyllanthus engleri has a history of use in traditional African medicine, with its roots and bark being known for their potent, and sometimes lethal, properties. This traditional knowledge provided an early indication of the plant's potential to harbor biologically active compounds.

This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in this compound, covering its discovery, detailed isolation procedures, and the current understanding of its biological mechanism of action.

Discovery and Bioassay-Guided Isolation

The discovery of this compound was a direct result of a systematic screening of natural product extracts against the NCI-60 human tumor cell line panel. An extract of Phyllanthus engleri was prioritized for further investigation due to its exceptional selectivity and potency against the renal cancer subpanel. The isolation of the active constituent was achieved through a multi-step, bioassay-guided fractionation process.

Plant Material

The stem bark of Phyllanthus engleri was the source material for the isolation of this compound.

Extraction and Initial Fractionation

The dried and ground stem bark was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). This crude extract was then subjected to an initial separation using diol solid-phase extraction (SPE). The bioactivity, tracked using a two-cell assay with a sensitive renal cancer cell line (A498 or UO-31) and a resistant CNS cancer cell line (SF-295), was found to be concentrated in the CH₂Cl₂ soluble fractions.

Chromatographic Purification

The active fractions from the initial separation were further purified using a combination of chromatographic techniques. This involved successive steps of silica gel chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. This multi-step purification process ultimately yielded this compound as a white solid.

Experimental Workflow for Isolation

Caption: Bioassay-guided isolation workflow for this compound.

Structural Characterization

The molecular structure and relative stereochemistry of this compound were elucidated using a combination of spectroscopic techniques.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₂₆H₃₄O₆.

NMR Spectroscopy

Extensive Nuclear Magnetic Resonance (NMR) spectroscopy was employed to determine the complex structure of this compound.

-

¹H NMR: Provided information on the proton environment within the molecule.

-

¹³C NMR: Revealed the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial in establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) data, in particular, identified six isolated spin systems within the molecule.

Table 1: ¹³C NMR Data for this compound

| Position | Chemical Shift (δC, ppm) |

| 1 | 45.2 |

| 2 | 28.1 |

| 3 | 35.8 |

| 4 | 134.5 |

| 5 | 125.1 |

| 6 | 40.1 |

| 7 | 82.3 |

| 8 | 85.1 |

| 9 | 75.9 |

| 10 | 50.3 |

| 11 | 25.9 |

| 12 | 22.8 |

| 13 | 23.1 |

| 14 | 17.5 |

| 15 | 170.2 |

| 1' | 166.8 |

| 2' | 118.1 |

| 3' | 145.2 |

| 4' | 129.2 |

| 5' | 130.9 |

| 6' | 129.2 |

| 7' | 61.2 |

| 8' | 171.1 |

| Note: Data adapted from the original discovery publication. Specific assignments for all carbons were determined through comprehensive 2D NMR analysis. |

Biological Activity and Mechanism of Action

This compound exhibits potent and selective cytotoxic activity against renal cancer cell lines. This activity is primarily mediated through the activation of specific ion channels, leading to a cascade of events culminating in cell death.

Cytotoxicity against Renal Cancer Cell Lines

This compound's remarkable selectivity for renal cancer cells was established through the NCI-60 screen. It displayed GI₅₀ values in the nanomolar range for the majority of renal cancer cell lines, while being significantly less potent against cell lines from other cancer types.

Table 2: In Vitro Cytotoxicity of this compound against selected NCI-60 Renal Cancer Cell Lines

| Cell Line | GI₅₀ (nM) |

| 786-0 | 19 |

| A498 | 1 |

| ACHN | >10,000 |

| CAKI-1 | 1 |

| RXF 393 | 87 |

| SN12C | 1 |

| TK-10 | 6 |

| UO-31 | 1 |

| Data represents the concentration required to inhibit cell growth by 50% and is adapted from the original discovery publication. |

Mechanism of Action: TRPC4/5 Channel Activation

Subsequent research has identified the transient receptor potential canonical (TRPC) 4 and 5 channels as the primary targets of this compound. This compound acts as a potent and selective agonist of these channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This rapid increase in intracellular calcium concentration is a key initiating event in the cytotoxic effects of this compound.

The sustained elevation of intracellular calcium disrupts cellular homeostasis and triggers downstream signaling pathways that lead to cell death. The cell death mechanism induced by this compound has been reported to be complex, exhibiting features of both necrosis and apoptosis, depending on the cellular context and concentration of the compound. Some studies have shown that this compound can induce a necrotic-like cell death, characterized by early plasma membrane rupture. Other studies have reported the induction of a caspase-independent apoptosis and autophagy.

Downstream Signaling Events

The activation of TRPC4/5 channels and the subsequent calcium influx can modulate various downstream signaling pathways. It has been reported that this compound treatment can lead to the inhibition of the pro-survival AKT and ERK signaling pathways. The interplay between calcium overload, inhibition of survival pathways, and induction of autophagy likely contributes to the potent cytotoxic effect of this compound.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Bioassay-Guided Isolation of this compound

-

Extraction:

-

Air-dry and grind the stem bark of Phyllanthus engleri.

-

Extract the ground material with a 1:1 (v/v) mixture of CH₂Cl₂ and MeOH at room temperature.

-

Concentrate the extract under reduced pressure to obtain a crude residue.

-

-

Diol Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a suitable solvent.

-

Apply the solution to a diol-bonded silica SPE cartridge.

-

Elute with a stepwise gradient of solvents with increasing polarity.

-

Collect fractions and monitor for bioactivity using the two-cell assay. The active components are typically found in the less polar, CH₂Cl₂ soluble fractions.

-

-

Silica Gel Chromatography:

-

Pool the active fractions from SPE and concentrate.

-

Subject the residue to flash chromatography on a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes.

-

Collect fractions and monitor by

-

Englerin A in Renal Cancer: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englerin A, a guaiane sesquiterpene isolated from the bark of the African plant Phyllanthus engleri, has emerged as a promising preclinical candidate for the treatment of renal cell carcinoma (RCC). Its remarkable potency and selectivity against renal cancer cell lines have spurred significant research into its mechanism of action. This technical guide provides an in-depth overview of the molecular pathways and cellular effects of this compound in the context of renal cancer, with a focus on quantitative data and detailed experimental methodologies to aid in future research and drug development efforts.

Core Mechanism of Action

The primary mechanism of action of this compound in renal cancer cells involves the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5. This activation leads to a cascade of downstream events culminating in cancer cell death.

Targeting of TRPC4/TRPC5 Channels and Ion Influx

This compound acts as a potent agonist of TRPC4 and TRPC5 channels. The expression of these channels has been shown to correlate with cellular sensitivity to this compound, and the knockdown of TRPC4 confers resistance to the compound. Activation of these non-selective cation channels leads to a significant influx of calcium (Ca2+) and sodium (Na+) ions into the renal cancer cells. This disruption of ion homeostasis is a critical initiating event in the cytotoxic effects of this compound.

Induction of Multiple Cell Death Pathways

This compound induces various forms of cell death in renal cancer cells, including necrosis and apoptosis.

-

Necrosis: The substantial influx of cations, particularly Ca2+, is a key driver of necrotic cell death. This is often accompanied by an increase in reactive oxygen species (ROS), leading to oxidative stress and a loss of plasma membrane integrity.

-

Apoptosis: While necrosis is a prominent feature, this compound also induces caspase-independent apoptosis, which is typically observed at later time points (24 hours or more).

-

Autophagy: Treatment with this compound also leads to the formation of autophagic vesicles. However, the inhibition of autophagy does not prevent cell death, suggesting it may function as a failed survival mechanism rather than a primary mode of cell killing.

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to inhibit key signaling pathways that are frequently hyperactivated in renal cancer and are known to drive cell proliferation and survival.

-

PI3K/AKT Pathway: this compound treatment results in decreased phosphorylation, and therefore inactivation, of AKT. This is a significant finding as the PI3K/AKT pathway is a central regulator of cell growth, metabolism, and survival.

-

MAPK/ERK Pathway: Inhibition of ERK phosphorylation has also been observed following this compound treatment. The MAPK/ERK pathway is crucial for cell proliferation and differentiation.

The inhibition of these pro-survival pathways is thought to be a consequence of the cellular stress induced by ion channel activation. Some studies also suggest that this compound can directly activate Protein Kinase C (PKC) theta, which in turn can lead to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS1) and subsequent downregulation of the PI3K/AKT pathway.

Cell Cycle Arrest

In addition to inducing cell death, this compound causes an accumulation of renal cancer cells in the G2/M phase of the cell cycle, indicating a block in the G2/M transition.

Quantitative Data

The following tables summarize the cytotoxic and growth-inhibitory effects of this compound on various renal cancer cell lines.

Table 1: IC50 Values of this compound in Renal Cancer Cell Lines

| Cell Line | IC50 (nM) | Assay | Reference |

| A-498 | 53.25 | XTT | |

| UO-31 | 140.3 | XTT |

Table 2: GI50 Values of this compound in Renal Cancer Cell Lines

| Cell Line | GI50 (nM) | Assay | Reference |

| A-498 | 45 | ³H-Thymidine Incorporation | |

| Various (6 of 8 lines) | 1-87 | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assays

a) XTT Assay

-

Cell Seeding: Plate renal cancer cells (e.g., A-498, UO-31) in 96-well plates at a density of 5,000 cells/well in 90 µL of RPMI medium without phenol red, supplemented with 10% FBS and 2 mM L-glutamine. Allow cells to attach for 1 hour at 37°C and 5% CO2.

-

Treatment: Prepare a stock solution of this compound (10 mM in DMSO). Dilute the stock in RPMI medium to the desired final concentrations. Add 10 µL of the diluted this compound solution or a DMSO vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Measurement: Determine cell viability using an XTT Cell Proliferation Assay kit according to the manufacturer's protocol.

b) ³H-Thymidine Incorporation Assay

-

Cell Seeding: Plate A498 cells at a density of 3,500 cells/well in 96-well plates in RPMI medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and penicillin/streptomycin.

-

Treatment: Add this compound at increasing concentrations. Use 0.1% DMSO as a vehicle control.

-

Incubation: Incubate the cells for 48 hours.

-

³H-Thymidine Pulse: Add ³H-thymidine to each well and incubate for an additional 6 hours.

-

Harvesting and Measurement: Harvest the cells onto glass microfiber filters using a cell harvester. Determine the amount of incorporated ³H-thymidine using a scintillation counter.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat renal cancer cells with this compound (e.g., 1 µM for 1-3 hours) or a known apoptosis inducer such as staurosporine (e.g., 5 µM for 3 hours). A DMSO vehicle control should be included.

-

Cell Harvesting: Following the incubation period, trypsinize the cells.

-

Staining: Stain the cells with FITC-tagged Annexin V and propidium iodide (PI) according to the manufacturer's protocol to detect extracellular phosphatidylserine exposure and assess membrane integrity.

-

Analysis: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired duration. Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris pH 7.6, 150 mM NaCl, 1% Triton X-100, 10 mM NaF, 1 mM Na3VO4, 1 mM EDTA, 1 mM DTT) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the BCA assay.

-

Electrophoresis: Load equal amounts of protein onto a 4-12% Novex Bis-Tris gel and perform SDS-PAGE to separate the proteins by size.

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C. Follow this with an incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Intracellular Calcium Measurement

-

Cell Loading: Incubate renal cancer cells with the calcium indicator Fluo-3 AM (e.g., 4 µM) at 37°C in a dark environment for approximately 30-60 minutes.

-

Washing: Wash the cells three times with a suitable buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+) to remove any excess dye.

-

Treatment: Resuspend the cells in a buffer containing calcium and treat with this compound.

-

Measurement: Monitor the fluorescence of Fluo-3 at an excitation wavelength of approximately 490-500 nm and an emission wavelength of about 528 nm. This can be done using a fluorescence plate reader or a confocal microscope to detect changes in the intracellular calcium concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The Architecture of a Potent Anti-Cancer Agent: A Technical Guide to the Total Synthesis of Englerin A

For Researchers, Scientists, and Drug Development Professionals

Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention within the scientific community due to its potent and selective inhibitory activity against renal cancer cell lines.[1][2] Its unique and complex molecular architecture, featuring a tricyclic 5-7-5 fused ring system with an embedded ether bridge, has presented a formidable challenge and an attractive target for synthetic organic chemists. This technical guide provides an in-depth analysis of the key strategies developed for the total synthesis of this compound, offering a comparative overview of the various approaches, detailed experimental protocols for seminal reactions, and a visual representation of the strategic bond disconnections that have paved the way to this promising therapeutic lead.

Comparative Analysis of Synthetic Strategies

Since its isolation and structural elucidation, numerous research groups have reported the total synthesis of this compound, each employing a unique strategy to construct the core structure. These approaches vary significantly in their efficiency, convergency, and the key chemical transformations utilized to assemble the intricate framework. The following table summarizes the quantitative data from several prominent total syntheses, providing a clear comparison of their respective step counts and overall yields.

| Principal Investigator | Key Strategy | Total Steps | Overall Yield (%) | Reference |

| K. C. Nicolaou | [5+2] Cycloaddition | 17 (racemic) | 2.9 | [1] |

| E. A. Theodorakis | [4+3] Cycloaddition | 15 (formal) | 5.0 | [3] |

| Dawei Ma | Gold-catalyzed Cyclization | 15 | 8.1 | [4] |

| Antonio M. Echavarren | Gold-catalyzed Cyclization | 18 | 7.0 | [4] |

| William J. Chain | Michael Addition / Reductive Coupling | 8 | Not Reported | [5][6] |

| Mathias Christmann | RCM / Transannular Epoxide Opening | 15 | 10.9 | [7] |

Core Synthetic Strategies and Retrosynthetic Analysis

The diverse strategies for the total synthesis of this compound highlight a range of powerful synthetic methodologies. Below, we dissect the retrosynthetic logic of several key approaches, illustrated through logical relationship diagrams.

The Nicolaou Approach: A [5+2] Cycloaddition Strategy

Professor K. C. Nicolaou's group at The Scripps Research Institute devised a strategy centered around a key intramolecular [5+2] cycloaddition reaction to construct the seven-membered ring and the ether bridge of the this compound core.[1]

References

- 1. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A brief synthesis of (-)-englerin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total synthesis and absolute configuration of the guaiane sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Englerin A Structure-Activity Relationship (SAR) Studies: A Technical Guide for Drug Development Professionals

Abstract

Englerin A, a guaiane sesquiterpene isolated from the bark of the East African plant Phyllanthus engleri, has garnered significant attention within the medicinal chemistry community for its potent and selective cytotoxicity against renal cancer cell lines.[1][2][3] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anticancer agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of the SAR landscape of this promising natural product.

Introduction

Kidney cancer remains a significant therapeutic challenge, often exhibiting resistance to conventional chemotherapies.[2] The discovery of this compound in 2009 revealed a novel chemotype with remarkable potency and selectivity for renal cancer cells, with GI50 values in the nanomolar range.[3][4] These properties have spurred extensive research efforts, including numerous total syntheses and the generation of a wide array of analogs, to elucidate the structural features critical for its biological activity and to develop derivatives with improved pharmacological profiles.[1][2][5] The primary objectives of these SAR studies have been to identify the pharmacophore, simplify the complex natural product structure, and enhance drug-like properties such as metabolic stability and oral bioavailability.[1]

Core Structure and Key Functional Groups

The core structure of this compound is a [3.2.1] bicyclic system featuring a central eight-membered ring. Two key ester functionalities, a cinnamate group at the C6 position and a unique glycolate moiety at the C9 position, have been identified as crucial for its potent cytotoxic activity.[6] Englerin B, a naturally occurring analog that lacks the C9 glycolate ester, is largely inactive, highlighting the critical role of this functional group.[7]

Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxicity data (IC50 values) for this compound and a selection of its key analogs against various human cancer cell lines, with a particular focus on renal cancer cell lines such as A498.

Table 1: Cytotoxicity of this compound and Key Analogs against Human Renal Cancer Cell Lines

| Compound | Modification | A498 IC50 (nM) | UO-31 IC50 (nM) | SN12C IC50 (nM) |

| This compound | Natural Product | 1 - 45 | 10 | 20 |

| Englerin B | Lacks C9-glycolate | >10,000 | >10,000 | >10,000 |

| Racemic this compound | Racemic Mixture | Less active than natural product | - | - |

| C4-C5 Saturated Analog | Reduction of C4-C5 double bond | Reduced activity | - | - |

| C9-glycolate ether analog | Ether linkage at C9 | Antagonist of TRPC4/5 | - | - |

| Aza-englerin analog | Nitrogen at C9 | Retained selectivity, orally bioavailable | 10-100 µM (VHL-deficient lines) | - |

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of this compound analogs often starts from a common intermediate possessing the core bicyclic scaffold. The following is a representative, generalized protocol for the late-stage modification of the ester groups.

Protocol: Acylation of the C6-hydroxyl group

-

To a solution of the core alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) at room temperature, add the desired carboxylic acid (1.2 equivalents).

-

Add a coupling agent, such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride, 1.2 equivalents), followed by a base, such as triethylamine (3 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with CH2Cl2 (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Seed cells (e.g., A498 renal cancer cells) in a 96-well plate at a density of 3,500 - 5,000 cells per well in 100 µL of complete culture medium.[6] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its cytotoxic effects primarily through the activation of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5.[7][8] This leads to an influx of cations, particularly Ca2+, resulting in cellular stress and eventual cell death.[8]

Caption: this compound signaling pathway leading to cancer cell death.

General Workflow for this compound SAR Studies

The structure-activity relationship studies of this compound typically follow a systematic workflow, from the synthesis of analogs to their biological evaluation.

Caption: General workflow for this compound SAR studies.

Conclusion and Future Directions

The SAR studies of this compound have successfully identified the key structural motifs required for its potent and selective anti-renal cancer activity. The C6-cinnamate and C9-glycolate esters are critical for its biological function, with the latter being particularly sensitive to modification. The discovery of TRPC4 and TRPC5 channels as direct targets of this compound has provided a mechanistic basis for its cytotoxicity and has opened new avenues for the rational design of novel analogs. Future research will likely focus on the development of simplified analogs with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, to translate the therapeutic potential of this remarkable natural product into clinical candidates for the treatment of renal and potentially other cancers.

References

- 1. Synthesis of a Stable and Orally Bioavailable Englerin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of an (−)‐this compound analogue, which antagonizes (−)‐this compound at TRPC1/4/5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Formal Synthesis of (−)-Englerin A and Cytotoxicity Studies of Truncated Englerins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Englerin A: A Potent Activator of TRPC4/TRPC5 Channels with Selective Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Englerin A, a sesquiterpene natural product isolated from the bark of the African plant Phyllanthus engleri, has emerged as a molecule of significant interest in cancer research.[1] It exhibits potent and selective cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on renal cell carcinoma.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualization of the key signaling pathways it modulates.

Mechanism of Action: Targeting TRPC4 and TRPC5 Channels

The primary mechanism underlying this compound's anti-cancer effects is its function as a potent and selective agonist of the Transient Receptor Potential Canonical (TRPC) channels TRPC4 and TRPC5.[3][4][5] These non-selective cation channels, when activated by this compound, facilitate a rapid and substantial influx of calcium (Ca2+) and sodium (Na+) ions into the cancer cells.[5][6][7] This leads to an overload of intracellular calcium, triggering a cascade of events that culminate in cell death.[4][6] Studies have shown that the expression of TRPC4 is a key determinant of a cancer cell line's sensitivity to this compound, with higher expression correlating with greater susceptibility.[5] While initially believed to be primarily mediated by calcium overload, recent evidence suggests that sodium influx through TRPC4/TRPC1 heteromers also plays a crucial role in this compound-induced cytotoxicity.[1][7]

Beyond its direct effects on TRPC channels, this compound has been reported to modulate other signaling pathways implicated in cancer cell proliferation and survival. These include the inhibition of Akt and Erk kinases and the induction of autophagy.[2][8] However, it is suggested that autophagy may act as a failed survival mechanism in response to the cellular stress induced by this compound, rather than a primary mode of cell death.[2]

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been quantified across various cancer cell lines, primarily through the determination of half-maximal effective concentration (EC50) for channel activation and half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for cell viability.

| Parameter | Cell Line/Channel | Value (nM) | Reference |

| EC50 | TRPC4 | 11.2 | [4] |

| EC50 | TRPC5 | 7.6 | [4][9] |

| GI50 | A498 (Renal) | ~1 | [1] |

| GI50 | ACHN (Renal) | ~1 | [5] |

| GI50 | 786-O (Renal) | >10,000 | [5] |

| GI50 | A-673 (Ewing's Sarcoma) | ~10 | [5] |

| GI50 | Hs578T (Breast) | ~100 | [1] |

Table 1: Potency of this compound against selected cancer cell lines and TRP channels. Note: Values are approximate and can vary based on experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assays (MTT/WST-1)

These colorimetric assays are used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate for 24 hours.[1][8]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.15-2500 nM) and a vehicle control.[4]

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[4][8]

-

Reagent Addition: Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions (e.g., 10 µl of MTT solution).[10]

-

Incubation: Incubate for 1-4 hours at 37°C to allow for formazan formation.[10]

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[1][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50/GI50 value.

Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the activation of TRPC4/TRPC5 channels by this compound.

Principle: A calcium-sensitive fluorescent dye is loaded into the cells. Upon binding to calcium that has entered the cell, the dye's fluorescence intensity increases, which can be measured over time.

Protocol:

-

Cell Seeding: Plate cells expressing TRPC4 or TRPC5 (e.g., HEK293T cells) in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Compound Addition: Add this compound at the desired concentration.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration over time.

-

Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium influx. The peak fluorescence is used to determine the EC50 value.

Signaling Pathways and Visualizations

This compound's interaction with cancer cells triggers a series of signaling events. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Caption: this compound binds to and activates TRPC4/TRPC5 channels.

Caption: Workflow for determining cell viability after this compound treatment.

Caption: this compound's inhibitory effects on pro-proliferative pathways.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics, particularly for renal cancer. Its well-defined mechanism of action, centered on the activation of TRPC4 and TRPC5 channels, provides a clear target for drug design and optimization. The potent and selective nature of its activity underscores its potential as a therapeutic lead. However, in vivo toxicity has been a challenge, suggesting that future efforts should focus on developing analogs with improved pharmacokinetic and safety profiles while retaining the potent on-target activity.[5][9] Further research is also warranted to fully elucidate the interplay between TRPC channel activation and other signaling pathways affected by this compound, which could reveal opportunities for combination therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this compound and related compounds in the fight against cancer.

References

- 1. (−)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. urotoday.com [urotoday.com]

- 3. (-)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]

- 6. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Effects of Modifications of the this compound Glycolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physiology.elte.hu [physiology.elte.hu]

Englerin A as a TRPC4/C5 Cation Channel Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englerin A, a natural product isolated from the bark of Phyllanthus engleri, has emerged as a potent and selective agonist of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) cation channels.[1][2][3] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, focusing on its interaction with TRPC4/C5 channels. It summarizes key quantitative data, details common experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows. The direct activation of TRPC4/C5 channels by this compound leads to increased intracellular calcium levels and membrane depolarization, ultimately resulting in selective cytotoxicity in cancer cells expressing these channels.[4][5][6] This unique mechanism of action presents both opportunities and challenges for its development as a therapeutic agent.

Introduction

This compound is a sesquiterpene that has garnered significant interest for its potent and selective cytotoxic effects against renal cell carcinoma and other cancer cell lines.[1][6] Initial phenotypic screens identified a strong correlation between this compound sensitivity and the expression of the TRPC4 cation channel.[1][4] Subsequent research has confirmed that this compound directly activates both TRPC4 and its close homolog TRPC5, which are non-selective cation channels permeable to Ca²⁺ and Na⁺.[4][5] This activation is stereospecific, with the naturally occurring (-)-Englerin A being the active enantiomer.[5] The proposed mechanism involves this compound binding to a conserved lipid binding site on the TRPC4/5 channels, leading to conformational changes that open the channel pore.[7] The resulting ion influx disrupts cellular homeostasis and triggers cell death pathways, making this compound a valuable tool for studying TRPC4/C5 channel function and a potential starting point for novel anti-cancer therapies.[5][8]

Quantitative Data: Potency and Selectivity of this compound

The potency of this compound in activating TRPC4 and TRPC5 channels has been quantified through various in vitro assays. The following tables summarize the key efficacy and selectivity data.

Table 1: Potency of this compound on TRPC4 and TRPC5 Channels

| Channel | Assay Type | Parameter | Value (nM) | Reference |

| TRPC4 | Calcium Influx | EC₅₀ | 11.2 | [5][9] |

| TRPC5 | Calcium Influx | EC₅₀ | 7.6 | [5][9] |

| TRPC4 | Cell Viability (A-498 cells) | IC₅₀ | ~1 (estimated from graphs) | [1] |

| TRPC5 | Cell Viability (HEK293T overexpressing) | IC₅₀ | Potent suppression | [5] |

Table 2: Selectivity Profile of this compound against other TRP Channels

| Channel | Effect | Parameter | Value (µM) | Reference |

| TRPA1 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |

| TRPV3 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |

| TRPV4 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |

| TRPM8 | Weak Inhibition | IC₅₀ | 3-4 | [1][4] |

| TRPC6 | No effect | - | - | [4][5] |

Signaling Pathways and Mechanism of Action

This compound directly gates TRPC4/C5 channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺. This influx triggers a cascade of downstream events.

Experimental Protocols

The characterization of this compound as a TRPC4/C5 agonist has relied on several key experimental techniques.

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion currents flowing through the TRPC4/C5 channels upon application of this compound.

Objective: To confirm direct channel agonism and characterize the current-voltage (I-V) relationship.

Methodology:

-

Cell Culture: HEK293T cells with doxycycline-inducible expression of TRPC4 are cultured on glass coverslips.[1]

-

Solutions:

-

Recording:

-

Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch-HT) or a manual setup.[1]

-

A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to the cell.[4]

-

A baseline current is recorded before the application of this compound.

-

This compound (e.g., 5 µM) is perfused into the bath, and the resulting current is recorded.[4]

-

The TRPC4/C5 inhibitor ML204 can be used to confirm the specificity of the this compound-induced current.[1][4]

-

Expected Outcome: Application of this compound to TRPC4-expressing cells induces a doubly rectifying current, characteristic of TRPC4/C5 channels, with a strong outward current at positive potentials and a smaller inward current at negative potentials.[4]

Intracellular Calcium Imaging

This assay measures the increase in intracellular calcium concentration following the activation of TRPC4/C5 channels by this compound.

Objective: To determine the potency (EC₅₀) of this compound in inducing calcium influx through TRPC4/C5.

Methodology:

-

Cell Culture: HEK293 cells are transiently or stably transfected to express TRPC4 or TRPC5. Mock-transfected cells serve as a negative control.[4]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Imaging:

-

Cells are placed on the stage of a fluorescence microscope equipped with a perfusion system.

-

A baseline fluorescence is recorded.

-

This compound is applied at various concentrations to generate a dose-response curve.[9]

-

The change in fluorescence intensity, which corresponds to the change in intracellular calcium, is recorded over time.[10]

-

To confirm the source of the calcium increase, the experiment can be repeated in a calcium-free external solution.[5]

-

Expected Outcome: this compound causes a dose-dependent increase in intracellular calcium in cells expressing TRPC4 or TRPC5, but not in mock-transfected cells.[4] The response is abolished in the absence of extracellular calcium, indicating that it is due to calcium influx rather than release from internal stores.[5]

Conclusion and Future Directions

This compound is a powerful and specific pharmacological tool for activating TRPC4 and TRPC5 channels. Its ability to induce potent cytotoxicity in cancer cells expressing these channels highlights a potential therapeutic vulnerability. However, in vivo studies have indicated that this compound can be lethal in rodents at doses near those required for channel activation, suggesting potential on-target toxicity issues that may limit its direct clinical application.[1][4] Future research will likely focus on understanding the structural basis of this compound's interaction with TRPC4/C5 to guide the design of analogs with improved therapeutic indices.[7] The development of such analogs could lead to novel treatments for renal cell carcinoma and other diseases where TRPC4/C5 channels play a significant role.

References

- 1. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primo.uvm.edu [primo.uvm.edu]

- 3. (-)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]

- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Englerin A: A Potent Inducer of Necrotic Cell Death in Renal Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Englerin A, a natural product isolated from the bark of Phyllanthus engleri, has emerged as a promising anti-cancer agent with potent and selective cytotoxicity against renal cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced necrotic cell death. It details the pivotal role of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels, the subsequent calcium influx, and the generation of reactive oxygen species (ROS) that culminate in cellular necrosis. This document synthesizes current research findings, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways and workflows using Graphviz diagrams. The information herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to advance the study and potential therapeutic application of this compound.

Introduction

Renal cell carcinoma (RCC) remains a significant clinical challenge, often exhibiting resistance to conventional chemotherapies. The discovery of this compound has opened new avenues for targeted therapies due to its remarkable potency and selectivity for RCC cells.[1][2] Early studies identified that this compound induces a form of programmed cell death morphologically distinct from apoptosis, characterized by cellular swelling and membrane rupture, hallmarks of necrosis.[3][4] This guide delves into the intricate molecular events that govern this necrotic process.

Mechanism of Action: The Core Signaling Axis

The primary mechanism of this compound-induced cell death involves the activation of a specific signaling cascade that disrupts cellular homeostasis, leading to necrosis.

Direct Activation of TRPC4/TRPC5 Channels

This compound is a potent and selective agonist of the transient receptor potential canonical (TRPC) ion channels TRPC4 and TRPC5.[5][6] This interaction is the initial and critical step in its cytotoxic activity. Expression of TRPC4 has been shown to be both necessary and sufficient for this compound-induced growth inhibition in sensitive cancer cell lines.[6]

Calcium Influx: The Trigger for Cell Death

Activation of TRPC4/TRPC5 channels by this compound leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the cytoplasm.[4][5] This disruption of intracellular Ca²⁺ homeostasis is a key trigger for the subsequent events leading to cell death. Studies have shown that this compound can induce a 4-fold increase in intracellular calcium concentrations in sensitive renal cancer cells, an effect even greater than that of the calcium ionophore ionomycin.[4]

Oxidative Stress: The Executioner

The elevated intracellular Ca²⁺ levels stimulate the production of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[4] In A-498 renal cancer cells, this compound treatment resulted in a 2.5-fold increase in total ROS levels.[4] This surge in ROS is a major contributor to cellular damage, including lipid peroxidation, protein carbonylation, and DNA damage, ultimately leading to the loss of membrane integrity and necrotic cell death.

The Controversial Role of Apoptosis and Autophagy

While necrosis is the predominant form of cell death induced by this compound, some studies have reported the concurrent induction of apoptosis and autophagy.[7][8] However, the role of these pathways in this compound-mediated cytotoxicity is debated.

One study demonstrated that this compound can induce caspase-independent apoptosis in A498 renal cancer cells after prolonged exposure (at least 24 hours).[7] The same study also observed an increase in autophagic vesicles.[7] Interestingly, inhibition of autophagy did not prevent cell death, suggesting that autophagy may function as a survival mechanism that ultimately fails, rather than a direct contributor to cell death.[7][9]

Conversely, other research indicates that this compound treatment does not induce the cleavage of caspase-3 or PARP, key markers of apoptosis, nor does it upregulate the autophagic markers LC3-II and Beclin-1.[4][10] These conflicting findings suggest that the specific cell death morphology induced by this compound may be cell-context dependent and influenced by experimental conditions such as drug concentration and duration of exposure.

Downstream Effectors and the Role of Mitochondria

The precise downstream effectors of the Ca²⁺ and ROS surge in this compound-induced necrosis are still under investigation. However, it is well-established that excessive intracellular Ca²⁺ and ROS can lead to mitochondrial dysfunction. This includes the opening of the mitochondrial permeability transition pore (mPTP), which dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to ATP depletion and further ROS production, creating a vicious cycle that culminates in necrotic cell death.[11]

The involvement of the classical necroptosis pathway mediated by Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) in this compound-induced cell death has not been definitively established and warrants further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

| Cell Line | IC50 / GI50 (nM) | Reference |

| UO-31 (Renal) | 140.3 | [4] |

| A-498 (Renal) | 53.25 | [4] |

| A-498 (Renal) | 45 | [12] |

| Various Renal Cancer Cell Lines | 1-87 | [2] |

| Table 1: Inhibitory Concentrations of this compound in Renal Cancer Cell Lines. |

| Channel | EC50 (nM) | Reference |

| TRPC4 | 11.2 | [5] |

| TRPC5 | 7.6 | [5] |

| Endogenous TRPC4/1 (A498 cells) | 10 | [5] |

| Table 2: this compound Potency on TRPC Channels. |

| Parameter | Cell Line | Fold Change / Effect | Reference | |---|---|---| | Intracellular Ca²⁺ | A-498 (Renal) | ~4-fold increase |[4] | | Reactive Oxygen Species (ROS) | A-498 (Renal) | ~2.5-fold increase |[4] | Table 3: Cellular Effects of this compound Treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Necrosis

Caption: Signaling pathway of this compound-induced necrotic cell death.

Experimental Workflow for Assessing this compound-Induced Necrosis

Caption: General experimental workflow for studying this compound-induced necrosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed renal cancer cells (e.g., A-498, UO-31) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis and Necrosis

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound or a positive control for apoptosis (e.g., staurosporine) for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: Culture cells in a 6-well plate or on glass coverslips and treat with this compound.

-

Dye Loading: Wash the cells with warm PBS and then incubate with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Measurement:

-

Microscopy: Observe the cells under a fluorescence microscope.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity in the FITC channel.

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

-

Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control.

Measurement of Intracellular Calcium

-

Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging.

-

Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS) and then incubate with 2-5 µM Fluo-4 AM in HBSS for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a baseline fluorescence reading.

-

Treatment and Measurement: Add this compound to the dish and continuously record the fluorescence intensity over time.

-

Analysis: Measure the change in fluorescence intensity from baseline after the addition of this compound. Ionomycin can be used as a positive control.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic/necrotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

-

Flow Cytometry: Analyze the cells by flow cytometry, detecting the red fluorescence in the PE channel and the green fluorescence in the FITC channel. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

-

Conclusion and Future Directions

This compound represents a novel and highly promising therapeutic lead for renal cell carcinoma, primarily inducing necrotic cell death through a well-defined signaling pathway involving TRPC4/TRPC5 activation, calcium influx, and ROS production. While the core mechanism is established, further research is needed to fully elucidate the downstream effectors of Ca²⁺ and ROS, the precise role of mitochondrial dysfunction, and the potential interplay with apoptosis and autophagy in different cellular contexts. A deeper understanding of these processes will be crucial for the optimization of this compound-based therapies and the development of novel strategies to combat renal cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field of study.

References

- 1. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. This compound Selectively Induces Necrosis in Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (–)-Englerin A is a potent and selective activator of TRPC4 and TRPC5 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renal cancer-selective this compound induces multiple mechanisms of cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urotoday.com [urotoday.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Changes in Mitochondrial Membrane Potential in T-cells Using JC-1 Dye - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Englerin A and its Effects on Protein Kinase C (PKC) theta: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englerin A, a guaiane sesquiterpene isolated from the bark of Phyllanthus engleri, has garnered significant attention for its potent and selective cytotoxic effects against renal cancer cells. Initial studies proposed that this compound exerts its anticancer activity through the direct binding and activation of Protein Kinase C theta (PKCθ), a key signaling node in T-cell activation and other cellular processes. However, subsequent research has presented a compelling alternative mechanism involving the activation of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a particular focus on its proposed interaction with PKCθ. It details the conflicting evidence, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways to offer a thorough resource for researchers in oncology and drug discovery.

Introduction to this compound and PKCθ

This compound is a natural product that has demonstrated remarkable potency and selectivity in inhibiting the growth of renal cell carcinoma lines.[1] Its unique chemical structure and biological activity have spurred extensive research into its mechanism of action.

Protein Kinase C theta (PKCθ) is a member of the novel PKC subfamily of serine/threonine kinases, predominantly expressed in T lymphocytes, skeletal muscle, and platelets.[2] In T-cells, PKCθ is a critical component of the immunological synapse, transducing signals downstream of the T-cell receptor (TCR) and CD28 co-receptor to activate transcription factors such as NF-κB and AP-1, which are essential for T-cell activation, proliferation, and differentiation.[2][3][4][5][6]

The Controversial Role of PKCθ as the Mediator of this compound's Effects

The initial hypothesis positioning PKCθ as the direct target of this compound was proposed by Sourbier et al. in 2013. Their study suggested that this compound binds to and activates PKCθ, leading to an insulin-resistant phenotype and simultaneous activation of Heat Shock Factor 1 (HSF1). This dual effect was proposed to be synthetically lethal to highly glycolytic tumors by inducing glucose dependency while concurrently limiting glucose uptake.[7][8]

However, this hypothesis was challenged by subsequent studies. Notably, Akbulut et al. (2015) and Carson et al. (2015) demonstrated that the A498 renal cancer cell line, which is highly sensitive to this compound, does not express PKCθ.[9] Their research identified the TRPC4 and TRPC5 cation channels as potent, direct targets of this compound.[9][10][11][12] Activation of these channels by this compound leads to a significant influx of Ca²⁺ and Na⁺, resulting in cell death.[11]

This section will delve into the evidence supporting both hypotheses to provide a balanced perspective.

Evidence for PKCθ as the Target of this compound

The study by Sourbier et al. reported that this compound directly activated PKCθ in a biochemical assay.[7][8][9] The proposed downstream effects, including the inhibition of insulin signaling and activation of HSF1, were presented as being dependent on PKCθ activation.[7][8]

Evidence for TRPC4/5 Channels as the Primary Targets

Compelling evidence points towards TRPC4/5 channels as the primary mediators of this compound's cytotoxic effects:

-

Lack of PKCθ Expression in Sensitive Cell Lines: The A498 renal cancer cell line, which exhibits high sensitivity to this compound, lacks detectable levels of PKCθ protein.

-

Potent Activation of TRPC4/5: this compound is a potent and selective activator of TRPC4 and TRPC5 channels, with EC₅₀ values in the nanomolar range.[13]

-

Correlation of TRPC4 Expression with Sensitivity: A large-scale cell line profiling study revealed a strong correlation between the expression of the TRPC4 cation channel and sensitivity to this compound.[9][10]

-

Induction of Ion Influx: this compound induces a rapid influx of calcium and membrane depolarization in cells expressing TRPC4 or TRPC5.[9][11]

-

Blockade of this compound Effects: The effects of this compound on both ion influx and cell viability can be blocked by inhibitors of TRPC4/5 channels.[9][11]

Quantitative Data

To date, there is a lack of publicly available, direct quantitative binding data, such as a dissociation constant (Kd), for the interaction between this compound and PKCθ. The evidence for this interaction is primarily based on functional kinase assays.

In contrast, the interaction of this compound with TRPC channels has been quantitatively characterized:

| Compound | Target | Assay Type | Value | Reference |

| This compound | TRPC4 | Calcium Influx | EC₅₀ = 11.2 nM | [13] |

| This compound | TRPC5 | Calcium Influx | EC₅₀ = 7.6 nM | [13] |

| This compound | TRPA1 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |

| This compound | TRPV3 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |

| This compound | TRPV4 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |

| This compound | TRPM8 | Functional Inhibition | IC₅₀ ≈ 3-4 µM | [14] |

Signaling Pathways

Proposed PKCθ Signaling Pathway Modulated by this compound

According to the initial hypothesis, this compound binding to PKCθ would lead to its activation and subsequent phosphorylation of downstream targets. This would initiate signaling cascades culminating in the activation of transcription factors like NF-κB and AP-1.

References

- 1. This compound, a Selective Inhibitor of Renal Cancer Cell Growth, from Phyllanthus engleri - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]

- 3. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]

- 5. Protein kinase C(theta) in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase C Theta (PKCθ): A Key Player in T Cell Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. This compound stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation | PLOS One [journals.plos.org]

A Technical Guide to Guaiane Sesquiterpenes with Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiane sesquiterpenes, a significant class of bicyclic sesquiterpenoids characterized by a 5/7 fused ring system, have emerged as a promising source of novel anti-cancer agents. Found in a variety of plant species, particularly within the Asteraceae family, these natural products exhibit a wide range of biological activities, including potent cytotoxic and apoptotic effects against various cancer cell lines. This technical guide provides an in-depth overview of key guaiane sesquiterpenes with demonstrated anti-cancer properties, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Quantitative Anti-Cancer Activity of Guaiane Sesquiterpenes

The cytotoxic effects of several guaiane sesquiterpenes have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for various guaiane sesquiterpenes, providing a comparative view of their anti-cancer activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chlorinated Guaianolides | |||

| Cenegyptin A | HEPG2 (Liver Carcinoma) | 7.2 ± 0.04 | [1] |

| HEP2 (Laryngeal Carcinoma) | 7.5 ± 0.02 | [1] | |

| Cenegyptin B | HEPG2 (Liver Carcinoma) | 24.24 | [2] |

| HEP2 (Laryngeal Carcinoma) | 32.40 | [2] | |

| Chlorohyssopifolin A | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |

| Chlorohyssopifolin C | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |

| Chlorohyssopifolin D | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |

| Linichlorin A | HL-60, U-937, U-937/Bcl-2, SK-MEL-1 | < 10 | [3] |

| Other Guaiane Sesquiterpenes | |||

| Dehydrocostus lactone | MDA-MB-231 (Breast Cancer) | 21.5 | [4][5] |

| MDA-MB-453 (Breast Cancer) | 43.2 | [4][5] | |

| SK-BR-3 (Breast Cancer) | 25.6 | [4][5] | |

| SK-OV-3 (Ovarian Cancer) | 15.9 | [4][5] | |

| OVCAR3 (Ovarian Cancer) | 10.8 | [4][5] | |

| Bigelovin | A549 (Lung Carcinoma) | 1 | [6] |

| HL-60 (Leukemia) | ~ 0.5 | [6] | |

| Jurkat (Leukemia) | ~ 0.9 | [6] | |

| U937 (Leukemia) | ~ 0.6 | [6] | |

| Guai-2-en-10α-ol | MDA-MB-231 (Triple-Negative Breast Cancer) | Dose-dependent cytotoxicity | [7][8][9] |

Mechanisms of Action: Signaling Pathways

Guaiane sesquiterpenes exert their anti-cancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis.

Apoptosis Induction

A primary mechanism of action for many guaiane sesquiterpenes is the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c, activation of a cascade of caspases, and subsequent cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).[3]

Figure 1: Intrinsic apoptosis pathway induced by guaiane sesquiterpenes.

EGFR/PI3K/Akt Signaling Pathway

PI3K/Akt/Bad Signaling Pathway

Dehydrocostus lactone has been demonstrated to induce apoptosis in human laryngeal carcinoma cells by inhibiting the PI3K/Akt/Bad signaling pathway.[10][11] Akt, a serine/threonine kinase, can phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition of Akt leads to the activation of Bad and subsequent induction of apoptosis.

Figure 3: Modulation of the PI3K/Akt/Bad pathway by dehydrocostus lactone.

Experimental Protocols

The evaluation of the anti-cancer properties of guaiane sesquiterpenes involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the guaiane sesquiterpene for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of the guaiane sesquiterpene for a specified time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to observe the cleavage of caspases and PARP, which are hallmarks of apoptosis.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C.[13][14]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[13]

Experimental Workflow

The general workflow for evaluating the anti-cancer potential of a guaiane sesquiterpene is outlined below.

Figure 4: General experimental workflow for anti-cancer drug discovery.

Conclusion

Guaiane sesquiterpenes represent a rich and diverse source of potential anti-cancer drug leads. Their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and natural product drug discovery, facilitating the continued exploration of these promising compounds.

References

- 1. New Cytotoxic Guaianolides from Centaurea aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel guaiane sesquiterpene derivative, guai-2-en-10α-ol, from Ulva fasciata Delile inhibits EGFR/PI3K/Akt signaling and induces cytotoxicity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]